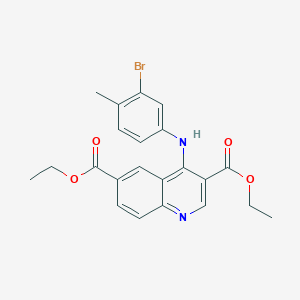![molecular formula C27H26N2O6 B11605657 4-({(2E)-3-(3,4-diethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)benzoic acid](/img/structure/B11605657.png)
4-({(2E)-3-(3,4-diethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes both aromatic and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-diethoxybenzaldehyde with phenylformamide under basic conditions to form the corresponding enamine. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic acid
- (2E)-3-(3,4-Diethoxyphenyl)prop-2-enoic acid
- {[(2E)-3-(3,4-Dihydroxyphenyl)-2-propenoyl]oxy}malonic acid
Uniqueness
4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C27H26N2O6 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
4-[[(E)-2-benzamido-3-(3,4-diethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-3-34-23-15-10-18(17-24(23)35-4-2)16-22(29-25(30)19-8-6-5-7-9-19)26(31)28-21-13-11-20(12-14-21)27(32)33/h5-17H,3-4H2,1-2H3,(H,28,31)(H,29,30)(H,32,33)/b22-16+ |
Clé InChI |
GNRZIJQRPJLHSZ-CJLVFECKSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11605575.png)
![(2Z)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605590.png)
![3'-Butyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605591.png)
![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B11605598.png)
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11605604.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)
![N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605609.png)

![(7Z)-7-(3-bromobenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605615.png)
![3-{[(4Z)-4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605632.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11605637.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11605644.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11605656.png)
